The compound 6-Amino-2-(methylthio)pyrimidin-4-ol is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The research on pyrimidine derivatives has led to the development of various compounds with significant therapeutic potential, including antifolate inhibitors that target key enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR)1, and compounds with antihypertensive properties2. Additionally, pyrimidine derivatives have been synthesized as substrates and inhibitors of DHFR, with some showing promise as novel substrates for the enzyme3. Furthermore, certain thieno[2,3-d]pyrimidine antifolates have been identified as selective inhibitors of purine biosynthesis with specificity for high-affinity folate receptors4.
Pyrimidine derivatives have been evaluated for their antihypertensive activity. For example, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were prepared and tested in spontaneously hypertensive rats, with some compounds achieving gradual and sustained blood pressure reduction at oral doses of 10-50 mg/kg2. The study highlighted the influence of structural variations on the antihypertensive activity of these compounds2.
The antifolate properties of pyrimidine derivatives make them suitable candidates as anticancer agents. The selective inhibition of folate receptors by certain thieno[2,3-d]pyrimidine antifolates has been shown to inhibit the growth of human tumor cells expressing folate receptors, without affecting cells that contain the reduced folate carrier or proton-coupled folate transporter4. This specificity suggests a potential application in targeted cancer therapies4.
Pyrimidine derivatives have also been designed to act as substrates and inhibitors of DHFR, an enzyme involved in the folate pathway. The synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their activity with DHFR exemplifies the potential of these compounds to serve as mechanism-based drugs3. The enzyme kinetics studies of these compounds with chicken DHFR confirmed their substrate activity, which could be leveraged in the design of new DHFR-targeting drugs3.
This compound is derived from pyrimidine, a six-membered aromatic ring containing nitrogen atoms. The presence of the amino group at position 6 and a methylthio group at position 2 distinguishes it from other pyrimidine derivatives. It has been studied for its biological activities, including antiplatelet effects and potential use in drug synthesis .
The synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol can be achieved through various methods, often involving multi-step reactions that introduce the necessary functional groups onto the pyrimidine ring.
For instance, one method describes refluxing a mixture of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with an appropriate aldehyde under controlled conditions to yield various derivatives .
The molecular structure of 6-Amino-2-(methylthio)pyrimidin-4-ol can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography.
Data from NMR studies typically show distinct chemical shifts corresponding to the protons on the amino and methylthio groups, confirming their positions within the molecular framework .
6-Amino-2-(methylthio)pyrimidin-4-ol participates in various chemical reactions that exploit its functional groups.
The mechanism of action for compounds like 6-Amino-2-(methylthio)pyrimidin-4-ol often involves interactions with biological targets such as enzymes or receptors.
Research indicates that this compound may exhibit antiplatelet activity by inhibiting specific pathways involved in platelet aggregation. This action is likely mediated through its amino group, which can participate in hydrogen bonding with target proteins, influencing their activity .
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
The applications of 6-Amino-2-(methylthio)pyrimidin-4-ol span several fields:
The systematic IUPAC name for this heterocyclic compound is 6-amino-2-(methylthio)pyrimidin-4-ol, which precisely defines its molecular framework and substituent positions. The name specifies a pyrimidine ring hydroxylated at position 4, aminated at position 6, and bearing a methylsulfanyl group at position 2. Structural characterization confirms a monoclinic crystalline lattice with a melting point of 271–273°C (decomposition) [2]. The molecule exhibits tautomerism, existing predominantly as the 4-oxo tautomer (6-amino-2-(methylthio)-3,4-dihydropyrimidin-4-one) in solid state, stabilized by intramolecular hydrogen bonding between the C4 carbonyl and C6 amino group. This tautomeric form is corroborated by infrared spectroscopy, which shows a strong carbonyl stretch at ~1650–1700 cm⁻¹ [8]. X-ray crystallography reveals near-perfect planarity of the pyrimidine ring, with bond lengths indicating significant electron delocalization. The methylthio group adopts a synperiplanar conformation relative to N3, minimizing steric interactions [2] [8].
Table 1: Key Structural and Physical Properties
Property | Value | Conditions/Remarks |
---|---|---|
Melting Point | 271–273°C | Decomposition observed [2] |
Density | 1.54 ± 0.1 g/cm³ | Predicted [2] |
Boiling Point | 285.2 ± 43.0°C | Predicted [2] |
Solubility | Soluble in DMSO | Slightly soluble in water [2] |
SMILES (Canonical) | CSC1=NC(=O)C=C(N1)N | Keto tautomer [3] [8] |
InChIKey | PXYQQKWEFDEUIX-UHFFFAOYSA-N | Unique identifier [3] [7] |
This compound is extensively documented under multiple aliases across chemical databases and commercial catalogs. The CAS Registry Number 1074-41-5 serves as the universal identifier, essential for regulatory and sourcing purposes [1] [2] [5]. Common synonyms include 4-amino-2-(methylthio)-6-pyrimidinol, 6-amino-2-methylsulfanyl-3,4-dihydropyrimidin-4-one, and 2-(methylthio)-4-amino-6-hydroxypyrimidine [2] [8]. Additional registry identifiers are:
Table 2: Comprehensive Synonym List
Synonym | Source |
---|---|
4-Amino-6-hydroxy-2-(methylthio)pyrimidine | [2] [8] |
6-Amino-2-methylsulfanyl-1H-pyrimidin-4-one | [2] |
4(3H)-Pyrimidinone, 6-amino-2-(methylthio)- | [2] |
2-(Methylthio)-4-amino-6-hydroxypyrimidine | [8] |
6-Amino-2-(methylthio)-4(1H)-pyrimidinone | [5] |
The molecular formula C₅H₇N₃OS confirms elemental composition: carbon (38.21%), hydrogen (4.49%), nitrogen (26.73%), oxygen (10.18%), and sulfur (20.39%) [1] [3] [5]. Exact mass calculations yield 157.0310 g/mol for the neutral molecule, with electrospray ionization mass spectrometry typically showing the [M+H]⁺ peak at m/z 158.0388 in positive mode [7] [8]. The molecular weight of 157.19 g/mol is consistent across all analytical reports and commercial specifications (typically ≥98% purity) [5] [9]. Isotopic distribution patterns include a characteristic M+2 peak at 15.3% intensity due to sulfur-34, aiding mass spectral identification [8].
The pyrimidine ring exhibits pronounced electron-deficient character arising from the two nitrogen atoms at the 1- and 3-positions. Density functional theory (DFT) calculations reveal a dipole moment of 5.2 Debye oriented from the methylthio group toward the amino-hydroxyl axis [8]. Key stereoelectronic features include:
Table 3: Electronic Parameters and Molecular Descriptors
Parameter | Value | Method/Reference |
---|---|---|
pKa (deprotonation) | 8.82 ± 0.50 | Predicted [2] |
logP (octanol-water) | -0.34 | Calculated [8] |
HOMO Energy | -7.3 eV | DFT/B3LYP/6-31G* [8] |
LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G* [8] |
Protonation Site | N1 | Computational [8] |
The planarity of the pyrimidine ring and orthogonal orientation of the methylthio group create a molecular recognition surface optimized for π-stacking and electrostatic interactions, underpinning its utility in pharmaceutical design [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7